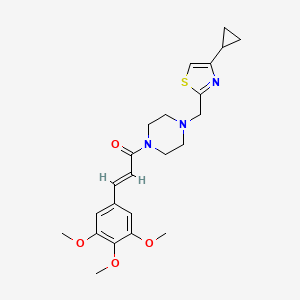
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews existing studies on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula:
It possesses a molecular weight of 443.6 g/mol and features several functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.6 g/mol |
| CAS Number | 1173519-31-7 |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated its effectiveness against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cells. The compound's growth inhibitory effect was quantified using the GI50 metric, revealing values in the low micromolar range:
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 2.1 - 3.4 |
| NCI-H460 | 0.17 - 0.45 |
| HCT116 | Not specified |
These findings suggest that the compound may interfere with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression : The compound may induce G2/M phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can trigger programmed cell death in cancerous cells.
- Interaction with Proteins : It may interact with tumor suppressor proteins such as p53 and inhibit their negative regulators like MDM2, enhancing the apoptotic response in tumor cells.
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity:
- Cyclopropylthiazole Moiety : This group is believed to enhance binding affinity to specific targets involved in tumor progression.
- Piperazine Ring : Known for its role in increasing solubility and bioavailability, it also contributes to the compound's interaction with various receptors.
- Trimethoxyphenyl Group : This moiety is associated with increased antiproliferative activity and may influence the compound’s ability to cross cellular membranes.
Case Studies
Several studies have highlighted the efficacy of similar compounds based on the structural framework of this compound:
- Study on Coumarin Derivatives : A related study evaluated coumarin derivatives with piperazine linkages, demonstrating promising anticancer activities through similar mechanisms involving apoptosis and cell cycle arrest .
- Thiazole-Based Compounds : Research on thiazole derivatives has shown that modifications at various positions can significantly enhance their anticancer properties, suggesting a potential pathway for optimizing this compound’s efficacy .
Eigenschaften
IUPAC Name |
(E)-1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-28-19-12-16(13-20(29-2)23(19)30-3)4-7-22(27)26-10-8-25(9-11-26)14-21-24-18(15-31-21)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKLTHHDGBGNV-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














